N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline
Brand Name:
Vulcanchem
CAS No.:
346-61-2
VCID:
VC21208458
InChI:
InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H
SMILES:
C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C13H9FN4O4
Molecular Weight:
304.23 g/mol
N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline
CAS No.: 346-61-2
Cat. No.: VC21208458
Molecular Formula: C13H9FN4O4
Molecular Weight: 304.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346-61-2 |
|---|---|
| Molecular Formula | C13H9FN4O4 |
| Molecular Weight | 304.23 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H |
| Standard InChI Key | ZLGVXEXMJMVYRK-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator